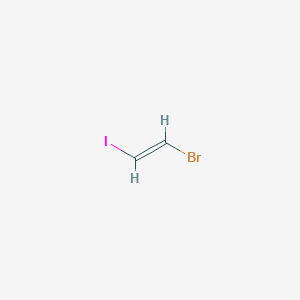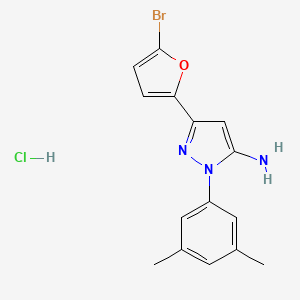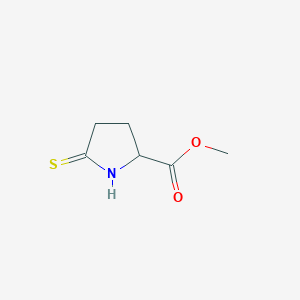![molecular formula C16H19NO B6598207 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline CAS No. 887579-91-1](/img/structure/B6598207.png)
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline, also known as 3-MPA, is a chemical compound that has been studied for its potential applications in scientific research. It is a phenoxy-aniline derivative and is composed of a phenyl ring, a methyl group, and a propan-2-yl group. 3-MPA has been used in a range of research fields, including in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a reagent in the preparation of pharmaceuticals.
Applications De Recherche Scientifique
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline has been used in a range of scientific research fields. It has been used as a reagent in the synthesis of various organic compounds, such as amides and esters. It has also been used as a catalyst in organic reactions, such as the condensation of aldehydes and ketones. Additionally, 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline has been used as a reagent in the preparation of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline is not fully understood. However, it is believed to act as a proton donor, which allows it to participate in a range of chemical reactions. Additionally, 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline has been shown to act as a Lewis acid, which allows it to act as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline have not been extensively studied. However, it has been shown to have a weak inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline has been shown to have a weak inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline in lab experiments is its low cost and availability. Additionally, 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline is relatively stable and has a low toxicity. However, one limitation of using 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline could focus on its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to determine its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to determine its solubility in different solvents and its ability to act as a catalyst in various reactions. Finally, further research could be conducted to determine its potential uses in medical and industrial applications.
Méthodes De Synthèse
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline can be synthesized through several methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alkoxide to form an ether. Other methods include the reaction of an alkyl halide and a phenol, the reaction of an alkyl halide and a sulfonamide, and the reaction of an alkyl halide and an aniline.
Propriétés
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)16-8-7-15(9-12(16)3)18-14-6-4-5-13(17)10-14/h4-11H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQHGIFVBPBZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698832 |
Source


|
| Record name | 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline | |
CAS RN |
887579-91-1 |
Source


|
| Record name | 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

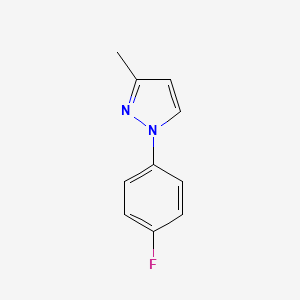
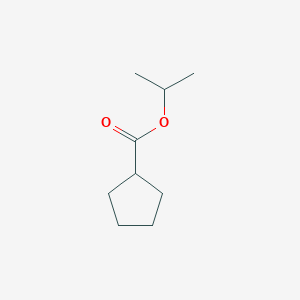
![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)


![3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6598187.png)
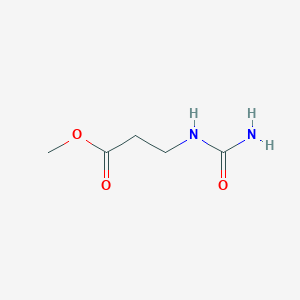
![6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B6598195.png)
